
3,5-Bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metasequirin D is a natural product found in the plant Metasequoia glyptostroboides . It is classified as a phenylpropanoid, which is a type of organic compound characterized by a phenyl group attached to a three-carbon propene tail . The molecular formula of Metasequirin D is C19H22O6, and it has a molecular weight of 346.37440 .
Preparation Methods
Metasequirin D is typically extracted from natural sources, specifically from the stems and leaves of Metasequoia glyptostroboides . The extraction process involves using a 95% ethanolic extract of air-dried, powdered stems and leaves . Currently, there are no large-scale synthetic routes or industrial production methods reported for Metasequirin D .
Chemical Reactions Analysis
Metasequirin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Metasequirin D can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of Metasequirin D can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving Metasequirin D can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Metasequirin D has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Metasequirin D involves its interaction with various molecular targets and pathways. As a phenylpropanoid, Metasequirin D may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways . The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to influence processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Metasequirin D can be compared with other similar compounds, such as:
Metasequirin E: Another phenylpropanoid found in Metasequoia glyptostroboides, with similar chemical properties and potential biological activities.
Metasequirin F: A related compound with a slightly different chemical structure, also isolated from Metasequoia glyptostroboides.
Hydroxymetasequirin-A: A derivative of Metasequirin D with additional hydroxyl groups, studied for its unique chemical and biological properties.
The uniqueness of Metasequirin D lies in its specific chemical structure and the potential range of biological activities it exhibits, which may differ from those of its related compounds .
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol |
InChI |
InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3 |
InChI Key |
DCEHETRPHUXAHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
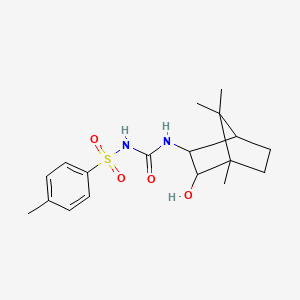
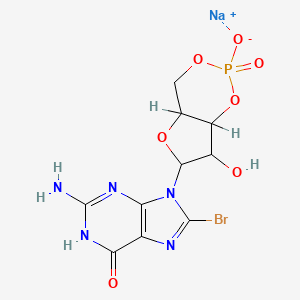

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
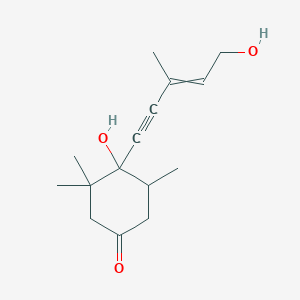
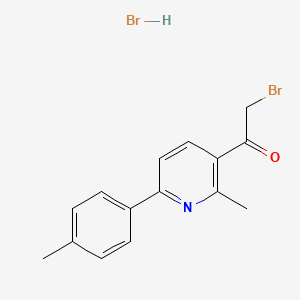
![(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone](/img/structure/B13390928.png)
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
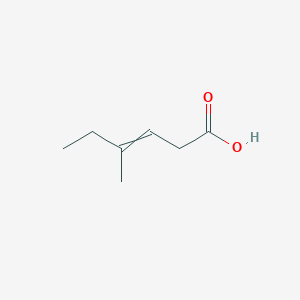
![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)
